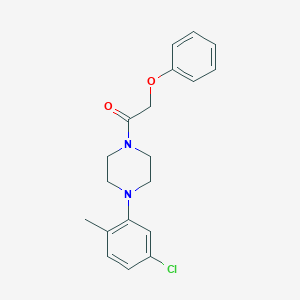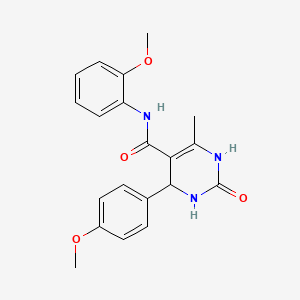
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one” is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. Unfortunately, the specific physical and chemical properties for “1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one” are not available in the searched resources .Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolites of HIV-1 Protease Inhibitors : A study on L-735,524, a compound structurally related to "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one", identified several significant metabolites in human urine. These metabolites suggest extensive metabolic pathways, including glucuronidation, N-oxidation, and hydroxylation, indicating the potential metabolic fate of similar compounds in the human body (Balani et al., 1995).
5-HT1A Receptor Occupancy : Another study explored the occupancy of 5-HT1A receptors by a novel antagonist, revealing the therapeutic potential of related compounds for treating anxiety and mood disorders. This suggests that compounds like "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one" could be explored for their effects on serotonin receptors and potential applications in neuropsychiatric treatments (Rabiner et al., 2002).
Environmental and Toxicological Studies
Identification of Halogenated Compounds : Research has also identified various phenolic halogenated compounds (PHCs) in human plasma, pointing to the environmental presence and potential bioaccumulation of compounds similar to "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one". These findings are crucial for understanding the environmental impact and toxicological profile of such compounds (Hovander et al., 2002).
Exposure to Non-persistent Environmental Chemicals : A Danish study highlighted widespread human exposure to industrial chemicals, including phthalates and parabens, underscoring the importance of monitoring exposure to various chemicals, potentially including compounds like "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one" (Frederiksen et al., 2014).
Neurological Research
Parkinsonism Due to Chemical Exposure : A notable study reported on individuals developing parkinsonism after using an illicit drug, highlighting the neurological risks associated with certain chemical exposures. This research underscores the importance of understanding the neurological effects of chemical compounds, including those structurally related to "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one" (Langston et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-7-8-16(20)13-18(15)21-9-11-22(12-10-21)19(23)14-24-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEPHMLELVXDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2925388.png)
![5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid](/img/structure/B2925392.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2925393.png)


![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)
![(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2925399.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)


![3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2925407.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)
